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Introduction
Silicon ion (Si+) implantation is a pivotal technique in semiconductor manufacturing and

research, enabling precise modification of material properties. This process involves

bombarding a semiconductor substrate with a beam of high-energy silicon ions. The implanted

Si+ ions can alter the electrical, optical, and structural characteristics of the target material in a

controlled manner. This document provides detailed application notes and experimental

protocols for the use of Si+ implantation in key areas of semiconductor modification, including

n-type doping of silicon carbide (SiC), formation of ohmic contacts on gallium nitride (GaN),

defect engineering, and the synthesis of silicon quantum dots (QDs).

General Principles of Si+ Implantation
Si+ implantation is a physical process where silicon ions are generated, accelerated to a

specific energy, and directed onto a semiconductor wafer in a high-vacuum environment. The

energetic ions penetrate the substrate, coming to rest at a depth determined by their initial

energy and the stopping power of the target material. This process creates a region with a

modified composition and, consequently, altered properties. A critical subsequent step is
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thermal annealing, which serves to repair the crystal lattice damage caused by the ion

bombardment and to electrically activate the implanted Si+ ions by incorporating them into

substitutional lattice sites.

Key Applications and Protocols
N-type Doping of Silicon Carbide (4H-SiC)
Silicon carbide is a wide-bandgap semiconductor ideal for high-power and high-frequency

electronics. Si+ implantation can be used for n-type doping of SiC, offering an alternative to the

more common nitrogen or phosphorus implantation. Co-implantation of Si+ with other n-type

dopants can also be used to modulate the electrical properties.

Experimental Protocol:

Substrate Preparation: Begin with a p-type 4H-SiC wafer with a low background doping

concentration. The wafer should be cleaned using a standard RCA cleaning procedure to

remove organic and metallic contaminants.

Implantation Parameters:

Ion Species: Si+

Implantation Energy: A range of energies (e.g., 30 keV to 200 keV) can be used to create

a box-like doping profile. The specific energies are chosen to achieve the desired junction

depth.

Implantation Dose: A typical dose for n-type doping is in the range of 1x10¹⁴ to 1x10¹⁵

ions/cm². The dose determines the final carrier concentration.

Implantation Temperature: Implantation is often performed at an elevated temperature

(e.g., 500 °C) to minimize lattice damage and prevent amorphization of the SiC.[1]

Tilt/Twist Angle: A small tilt angle (e.g., 7°) is typically used to avoid ion channeling effects.

Post-Implantation Annealing:
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Capping Layer: To prevent surface degradation at high annealing temperatures, a

protective capping layer, such as graphite or a sacrificial SiC wafer, is often used.[2]

Annealing Temperature: High temperatures, typically between 1600 °C and 1800 °C, are

required for damage recovery and dopant activation.[2]

Annealing Duration: Annealing times can range from 5 to 30 minutes.[2][3]

Annealing Ambient: The annealing is performed in an inert atmosphere, such as argon

(Ar).

Quantitative Data for Si+ Implantation in SiC:

Implantation
Parameter

Value
Resulting
Property

Value Reference

Energy
30-200 keV

(multiple)

Projected Range

(Rp)

~300 nm (box

profile)
[4]

Dose 1x10¹⁵ ions/cm²
Sheet Carrier

Conc.
5x10¹⁴ cm⁻² [5]

Annealing Temp. 1700 °C
Electrical

Activation
>75% [2]

Annealing Temp. 1300 °C Electron Mobility ~71 cm²/Vs [5]

Ohmic Contact Formation on Gallium Nitride (GaN)
Achieving low-resistance ohmic contacts is crucial for the performance of GaN-based devices.

Si+ implantation can be used to create a heavily doped n+-GaN region at the surface, which

facilitates the formation of non-alloyed ohmic contacts with low contact resistance.[6][7]

Experimental Protocol:

Substrate Preparation: Start with an n-type or unintentionally doped GaN epitaxial layer on a

suitable substrate (e.g., sapphire or silicon). Clean the wafer using a suitable solvent and

acid treatment.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8434436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434436/
https://www.researchgate.net/publication/239346559_Analysis_of_ion_implanted_silicon_by_RBS-channeling_Influence_of_the_damage_model
https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1139&context=usarmyresearch
https://www.researchgate.net/figure/Si-QD-fabrication-using-double-hot-Si-N-ion-implantation-into-an-SiO2-layer-After-a_fig1_377247334
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434436/
https://www.researchgate.net/figure/Si-QD-fabrication-using-double-hot-Si-N-ion-implantation-into-an-SiO2-layer-After-a_fig1_377247334
https://www.cameca.com/markets/semiconductor-electronics/deep-and-shallow-implant-depth-profiling-sims
https://www.mdpi.com/2072-666X/16/9/999
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implantation Parameters:

Ion Species: Si+

Implantation Energy: Energies in the range of 30 keV to 100 keV are typically used to

create a shallow, highly doped layer.[6][7]

Implantation Dose: High doses, ranging from 5x10¹⁴ to 1x10¹⁶ ions/cm², are necessary to

achieve a high carrier concentration.[6][7]

Implantation Temperature: Room temperature implantation is common for this application.

Post-Implantation Annealing:

Capping Layer: An AlN or SiO₂ cap is often used to prevent GaN decomposition during

high-temperature annealing.[4]

Annealing Temperature: Annealing temperatures typically range from 1100 °C to 1500 °C.

[6][7]

Annealing Duration: Annealing times are generally short, from 30 seconds to a few

minutes, often performed in a rapid thermal annealing (RTA) system.[7]

Annealing Ambient: A nitrogen (N₂) atmosphere is used to provide an overpressure and

suppress N desorption.

Contact Metallization: Following annealing and cap removal, standard metallization schemes

for n-GaN (e.g., Ti/Al/Ni/Au) are deposited to form the ohmic contacts.[4]

Quantitative Data for Si+ Implantation for Ohmic Contacts on GaN:
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Implantation
Parameter

Value
Resulting
Property

Value Reference

Energy 100 keV
Sheet

Resistance
13.9 Ω/sq [8]

Dose 7x10¹⁵ ions/cm²
Contact

Resistance
0.02 Ω·mm [6]

Annealing Temp. 1500 °C
Carrier

Concentration
~6x10¹⁸ cm⁻³ [9]

Annealing Temp. 1500 °C Electron Mobility 137 cm²/Vs [9]

Defect Engineering in Silicon
Si+ implantation can be used to intentionally introduce specific types of defects, such as

vacancies and interstitials, in a controlled manner. This "defect engineering" can be used to

influence the diffusion of other dopants or to create gettering sites for impurities.[10][11] For

example, creating a region of excess vacancies with Si+ implantation can suppress the

transient enhanced diffusion (TED) of subsequently implanted boron.[11]

Experimental Protocol (for Vacancy Generation to Control Boron Diffusion):

Substrate Preparation: A standard p-type or n-type silicon wafer is used.

Si+ Implantation (Defect Engineering Step):

Ion Species: Si+

Implantation Energy: The energy is chosen to create a vacancy-rich region shallower than

the subsequent dopant implant. For example, 1 MeV Si+ can be used.[12]

Implantation Dose: A dose in the range of 1x10¹⁴ to 1x10¹⁵ ions/cm² is typically sufficient to

create a significant concentration of vacancies.

Dopant Implantation (e.g., Boron):

Ion Species: B+
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Implantation Energy: A lower energy is used to place the boron profile within the vacancy-

rich region created by the Si+ implant.

Implantation Dose: As required for the specific device application.

Post-Implantation Annealing:

Annealing Temperature: Annealing is performed at temperatures that promote the

interaction between the dopants and the engineered defects, typically in the range of 750

°C to 950 °C.[12]

Annealing Duration: Annealing times can vary from seconds in an RTA system to longer

furnace anneals.

Quantitative Data for Si+ Implantation for Defect Engineering in Si:

Si+
Implantation
Parameter

Value
Effect on
Boron
Diffusion

Observation Reference

Energy 1 MeV Boron TED
Suppression of

diffusion
[11]

Dose 1x10¹⁴ ions/cm² Defect Type

Excess

vacancies near

surface

[10]

Synthesis of Silicon Quantum Dots in SiO₂
Si+ implantation into a silicon dioxide (SiO₂) matrix followed by high-temperature annealing is a

common method for fabricating silicon quantum dots (Si-QDs). These Si-QDs exhibit quantum

confinement effects and are of interest for applications in optoelectronics and photovoltaics.[13]

[14]

Experimental Protocol:

Substrate Preparation: A silicon wafer with a thermally grown SiO₂ layer of the desired

thickness (e.g., 150 nm) is used.[5]
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Implantation Parameters:

Ion Species: Si+

Implantation Energy: The energy is chosen to place the peak of the Si+ distribution within

the SiO₂ layer. For a 150 nm SiO₂ layer, an energy of around 50-100 keV might be

appropriate.

Implantation Dose: A high dose, typically in the range of 3x10¹⁶ to 1x10¹⁷ ions/cm², is

required to achieve a supersaturation of silicon in the SiO₂ matrix.[5]

Implantation Temperature: The implantation can be performed at room temperature or at

an elevated temperature (e.g., 600 °C) to influence the nucleation process.[5]

Post-Implantation Annealing:

Annealing Temperature: High-temperature annealing, typically around 1100 °C, is

necessary to induce the nucleation and growth of Si-QDs from the implanted silicon.[13]

[14]

Annealing Duration: Annealing times can range from 15 to 60 minutes.[14]

Annealing Ambient: An inert ambient, such as nitrogen (N₂) or argon (Ar), is used. A

subsequent forming gas (H₂/N₂) anneal at a lower temperature (e.g., 600 °C) can be used

to passivate dangling bonds and improve photoluminescence.[5]

Quantitative Data for Si+ Implantation for Si-QD Synthesis in SiO₂:

Implantation
Parameter

Value
Resulting
Property

Value Reference

Energy Not specified QD Diameter 2-4 nm [13]

Dose 3x10¹⁶ ions/cm² QD Density
(2.6 ± 0.4) × 10¹²

cm⁻²
[15]

Annealing Temp. 1100 °C
PL Emission

Range
650-1000 nm [13][14]
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Characterization Techniques
A variety of analytical techniques are essential for characterizing the outcomes of Si+

implantation:

Secondary Ion Mass Spectrometry (SIMS): This is the primary technique for measuring the

depth profile of the implanted Si+ ions and any co-implanted species.[16][17] It provides

quantitative information on the concentration of implanted atoms as a function of depth.

Transmission Electron Microscopy (TEM): TEM is used to visualize the crystal structure of

the implanted region.[12][18] It can reveal the extent of lattice damage, the presence of

extended defects like dislocations and stacking faults, and in the case of quantum dot

synthesis, the size, shape, and distribution of the nanocrystals.[2]

Rutherford Backscattering Spectrometry (RBS) in Channeling Mode: RBS/channeling is a

powerful technique for quantifying the amount of crystal damage and determining the lattice

location of the implanted atoms.[3][19]

Hall Effect Measurements: This electrical characterization technique is used to determine the

sheet carrier concentration, mobility, and resistivity of the implanted layer, providing a

measure of the electrical activation of the implanted dopants.[20]

Photoluminescence (PL) Spectroscopy: PL is the primary optical characterization method for

Si-QDs. The emission spectrum provides information about the size distribution and surface

passivation of the quantum dots.[21][22]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.beamline.com/lp/ion-implant-control-with-sims.html
https://www.eag.com/techniques/mass-spec/secondary-ion-mass-spectrometry-sims/
https://pubs.aip.org/avs/jvb/article/26/1/425/1046307/Defects-in-Ge-and-Si-caused-by-1MeV-Si
https://www-old.mpi-halle.mpg.de/mpi/publi/pdf/2240_97.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434436/
https://www.researchgate.net/publication/239346559_Analysis_of_ion_implanted_silicon_by_RBS-channeling_Influence_of_the_damage_model
https://www.imm.cnr.it/publications/rbs-channeling-analysis-ion-irradiation-effects-heavily-doped-si
https://www.researchgate.net/figure/Sheet-carrier-concentration-and-mobility-as-a-function-of-Si-implant-dosage_fig3_233866870
https://physics.mff.cuni.cz/~valenta/papers/APL_80_1070.pdf
https://www.researchgate.net/figure/The-photoluminescence-PL-spectrum-of-silicon-quantum-dots-Si-QDs-in-Si-implanted-SiO2_fig2_343698267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation

Ion Implantation

Post-Implantation Processing

Characterization

Wafer Cleaning

Ion Source (Si+)

Acceleration

Mass Analysis

Beam Scanning

Implantation into Substrate

Thermal Annealing

SIMS TEM RBS/C Hall Effect Photoluminescence

Click to download full resolution via product page

Caption: General workflow for Si+ implantation in semiconductor modification.
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Caption: Workflow for the synthesis of silicon quantum dots using Si+ implantation.
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Caption: Conceptual diagram of defect engineering with Si+ implantation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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